![molecular formula C14H13NO2 B074483 N-hydroxy-N-o-tolylbenzamide CAS No. 1143-74-4](/img/structure/B74483.png)
N-hydroxy-N-o-tolylbenzamide
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Overview
Description
N-hydroxy-N-o-tolylbenzamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
NHTB has been studied for its potential anticancer properties. A notable case study involved the synthesis of NHTB derivatives that exhibited significant antiproliferative effects against various cancer cell lines, including Hep-G2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
Research indicates that NHTB acts as an inhibitor of the enzyme 15-lipoxygenase, which plays a crucial role in inflammatory processes. Inhibiting this enzyme can potentially reduce inflammation associated with diseases such as atherosclerosis. A study demonstrated that NHTB and its derivatives could significantly suppress monocyte chemotaxis, indicating their potential use in treating inflammatory diseases .
Biochemical Applications
Enzyme Inhibition Studies
NHTB has been evaluated for its ability to inhibit various enzymes. It has shown promise in modulating the activity of 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism. This modulation can have implications for metabolic disorders and stress-related diseases .
Hydrogen Bonding Studies
The compound's interaction with other molecules through hydrogen bonding has been extensively studied using near-infrared spectroscopy. These studies reveal insights into the thermodynamic parameters of NHTB's interactions with other amides, which can inform the design of more effective pharmaceutical agents .
Materials Science
Synthesis of Novel Materials
NHTB is also being explored in materials science for its role in synthesizing novel polymers and composite materials. Its chemical structure allows for modifications that can enhance material properties, such as thermal stability and mechanical strength. Research indicates that incorporating NHTB into polymer matrices can improve their performance in various applications, including coatings and adhesives .
Data Tables
Case Studies
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Anticancer Study on Hep-G2 Cells
A series of NHTB derivatives were synthesized and tested for their effects on Hep-G2 cell proliferation. Results showed a dose-dependent inhibition of cell growth, suggesting that modifications to the NHTB structure could enhance its efficacy as an anticancer agent. -
Inflammation Model Using 15-Lipoxygenase Inhibition
In vivo studies demonstrated that NHTB significantly reduced inflammatory markers in animal models of atherosclerosis. The compound's ability to inhibit monocyte migration was highlighted as a critical factor in its anti-inflammatory action. -
Material Properties Enhancement
Research focused on incorporating NHTB into polyurethane matrices revealed improved thermal stability compared to control samples without NHTB. This suggests potential applications in high-performance coatings.
Properties
CAS No. |
1143-74-4 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-11-7-5-6-10-13(11)15(17)14(16)12-8-3-2-4-9-12/h2-10,17H,1H3 |
InChI Key |
HOYKXCJVAUXQLD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.